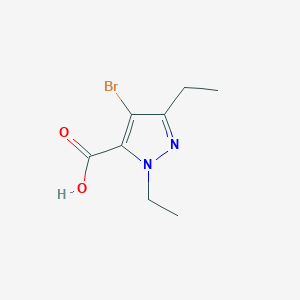

4-Bromo-1,3-diethyl-1H-pyrazole-5-carboxylic acid

Description

Significance of Pyrazole (B372694) Heterocycles in Organic Chemistry

Pyrazole, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. ciac.jl.cn This fundamental structure is not merely a synthetic curiosity but a privileged scaffold found in numerous biologically active compounds. bldpharm.com The pyrazole nucleus is a key component in a variety of pharmaceutical agents, demonstrating its versatility and importance in medicinal chemistry. sigmaaldrich.commyskinrecipes.com Its derivatives have found applications as anti-inflammatory, analgesic, antimicrobial, and antitumor agents, among others. nih.gov The arrangement of nitrogen atoms within the pyrazole ring allows for diverse chemical reactivity and the formation of various intermolecular interactions, making it an attractive framework for the design of new functional molecules. ciac.jl.cnbldpharm.com

The Role of Halogenation in Pyrazole Derivative Design

The introduction of halogen atoms—such as bromine, chlorine, or fluorine—onto the pyrazole ring is a critical strategy in medicinal and agrochemical chemistry. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of a halogen can lead to enhanced potency and selectivity of a drug candidate or the efficacy of an agrochemical. For instance, halogenated pyrazoles are important synthons used in transition-metal-catalyzed coupling reactions to build more complex molecular architectures. The bromination of a pyrazole, specifically at the 4-position, is a common and efficient transformation, providing a versatile chemical handle for further functionalization.

Overview of Carboxylic Acid Functionality in Pyrazole Frameworks

The presence of a carboxylic acid group (-COOH) on the pyrazole framework introduces another layer of chemical utility. This functional group can act as a key pharmacophore, engaging in hydrogen bonding interactions with biological receptors. Furthermore, pyrazole carboxylic acids are crucial intermediates in organic synthesis. They serve as precursors for the creation of esters, amides, and other derivatives, significantly broadening the chemical space accessible from a single scaffold. nih.govmdpi.com For example, specific pyrazole carboxylic acids are vital building blocks in the synthesis of modern insecticides.

Research Context of 4-Bromo-1,3-diethyl-1H-pyrazole-5-carboxylic acid

The specific compound, this compound, emerges from this rich chemical context. It combines the three key structural features discussed: the versatile pyrazole core, a bromine atom that offers a site for further chemical modification, and a carboxylic acid group that serves as a handle for derivatization or as a potential interaction point in a biological system.

While extensive, peer-reviewed research dedicated solely to the synthesis, properties, and applications of this compound is not prominent in publicly accessible literature, its structure is indicative of its potential role as a specialized building block. Chemical catalogs confirm its existence and commercial availability. chemsrc.com Structurally related compounds, such as other halogenated pyrazole carboxylic acids, are recognized as key intermediates in the development of active ingredients for the pharmaceutical and agrochemical industries. myskinrecipes.com Therefore, the research context for this molecule is primarily that of a bespoke chemical intermediate, likely synthesized for use in proprietary discovery programs aimed at creating novel, complex molecules with specific biological activities.

Below is a table summarizing the key identifiers for this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1020722-42-2 |

| Molecular Formula | C₈H₁₁BrN₂O₂ |

| Molecular Weight | 247.09 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,5-diethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-5-6(9)7(8(12)13)11(4-2)10-5/h3-4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZOMNANFGCMHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1Br)C(=O)O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 1,3 Diethyl 1h Pyrazole 5 Carboxylic Acid and Analogues

Strategies for Pyrazole (B372694) Ring Construction

The formation of the pyrazole heterocycle is the foundational step in synthesizing the target molecule. Several robust methods have been developed for this purpose, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Cyclocondensation reactions are a classic and widely employed method for pyrazole synthesis. The most common of these is the Knorr pyrazole synthesis, which involves the reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. beilstein-journals.org This approach allows for the direct construction of the pyrazole ring with substituents determined by the choice of starting materials.

For the synthesis of a 1,3-diethyl-1H-pyrazole-5-carboxylic acid core, the reaction would necessitate a 1,3-dicarbonyl compound bearing an ethyl group and a precursor to the carboxylic acid, reacting with ethylhydrazine. A key challenge in the condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines is controlling the regioselectivity, as two isomeric pyrazole products can be formed. nih.govorganic-chemistry.org The reaction's regiochemical outcome is influenced by factors such as the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions, including solvent and pH. nih.govorganic-chemistry.org Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to significantly improve regioselectivity. organic-chemistry.org

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis This table is generated based on general principles of cyclocondensation reactions and does not imply that these specific reactions have been performed for the target compound.

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Potential Pyrazole Product Core | Reference |

|---|---|---|---|

| Ethyl 2-ethyl-3-oxopentanoate | Ethylhydrazine | 1,3-Diethyl-1H-pyrazole-5-carboxylic acid ethyl ester | beilstein-journals.orgnih.gov |

| 3-Ethylpentane-2,4-dione | Hydrazine hydrate | 3,5-Dimethyl-4-ethyl-1H-pyrazole | beilstein-journals.org |

| 1-Phenyl-1,3-butanedione | Phenylhydrazine | 1,5-Diphenyl-3-methyl-1H-pyrazole and 1,3-Diphenyl-5-methyl-1H-pyrazole | nih.gov |

An alternative route to pyrazoles involves the initial synthesis of their dihydro-analogs, pyrazolines, followed by an oxidation or dehydrogenation step to introduce the aromaticity. Pyrazolines are commonly synthesized via the cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. organic-chemistry.orgmdpi.com

This two-step approach can be advantageous as the initial cyclization to form the pyrazoline is often highly regioselective. The subsequent dehydrogenation aromatizes the ring to yield the final pyrazole product. organic-chemistry.org A variety of oxidizing agents can be employed for this transformation. For instance, pyrazolines can be heated in dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere or treated with reagents like iodine in DMSO or potassium persulfate. organic-chemistry.orgorientjchem.orggoogle.com

Table 2: Common Reagents for Dehydrogenation of Pyrazolines to Pyrazoles

| Oxidizing Agent/System | Typical Conditions | Reference |

|---|---|---|

| Bromine (Br₂) | In situ oxidation following pyrazoline formation | organic-chemistry.orgorganic-chemistry.org |

| DMSO/I₂ | Reflux | orientjchem.org |

| DMSO/O₂ | Heating | organic-chemistry.orgorganic-chemistry.org |

| Potassium persulfate (K₂S₂O₈) | Acetonitrile, H₂SO₄ (cat.), reflux | google.com |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Used to convert pyrazolinylpyrazoles to bispyrazoles | beilstein-journals.orgnih.gov |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical pathway to complex molecules like substituted pyrazoles. mdpi.comrsc.org These reactions have gained popularity for their ability to rapidly generate molecular diversity from simple starting materials. acs.org

For pyrazole synthesis, a common MCR strategy involves the condensation of an aldehyde, a 1,3-dicarbonyl compound (like a β-ketoester), and a hydrazine. beilstein-journals.org This approach allows for the formation of highly substituted pyrazoles in a one-pot fashion. To apply this to the synthesis of the 1,3-diethylpyrazole core, one could envision a reaction involving propanal, an ethyl-substituted β-ketoester, and ethylhydrazine. The versatility of MCRs allows for the strategic introduction of various substituents onto the pyrazole ring by simply changing the starting components. mdpi.comnih.gov

Table 3: Selected Multicomponent Strategies for Pyrazole Synthesis

| Reaction Type | Components | Product Type | Reference |

|---|---|---|---|

| Three-component | Aldehydes, β-ketoesters, hydrazines | Persubstituted pyrazoles | beilstein-journals.org |

| Four-component | Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Fused pyranopyrazoles | rsc.org |

| [2+2+1] Cycloaddition | Alkynes, nitriles, titanium imido complexes | Substituted pyrazoles | nih.gov |

Regioselective Bromination Techniques

Once the 1,3-diethyl-1H-pyrazole-5-carboxylic acid core is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C4 position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.

The C4 position of the pyrazole ring is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack. researchgate.netresearchgate.net Consequently, direct bromination of a pyrazole substrate typically yields the 4-bromo derivative with high regioselectivity. beilstein-archives.org

Various brominating agents can be used for this purpose. N-Bromosuccinimide (NBS) is a common and effective reagent, often used in solvents like carbon tetrachloride or water, or even under solvent-free conditions. researchgate.netresearchgate.netmdpi.com Other reagents such as elemental bromine (Br₂) in solvents like chloroform (B151607) or acetic acid are also effective. mdpi.com The choice of reagent and conditions can be optimized to achieve high yields of the desired 4-brominated product. One-pot procedures where the pyrazole formation and subsequent bromination occur in the same reaction vessel have also been developed, offering a streamlined approach to 4-bromopyrazoles. researchgate.net

Table 4: Reagents for Direct C4 Bromination of Pyrazoles

| Brominating Agent | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | CCl₄ or H₂O, room temperature | High for C4 | researchgate.netmdpi.com |

| N-Bromosaccharin (NBSac) | Solvent-free, silica (B1680970) gel supported H₂SO₄ | High for C4 | researchgate.net |

| Bromine (Br₂) | CH₂Cl₂, CHCl₃, or H₂O | High for C4 | mdpi.com |

| Oxone® / Sodium Bromide | Water, ambient temperature | High for C4 | researchgate.net |

While direct bromination is often efficient, alternative strategies involving the functionalization of a pre-existing group on the pyrazole ring can also be employed. These methods can be particularly useful if the substrate is incompatible with direct bromination conditions or if the desired regioselectivity cannot be achieved.

One such approach is the dehydroxyhalogenation of a 4-hydroxypyrazole (a pyrazolone (B3327878) tautomer) using reagents like phosphorus oxybromide. researchgate.net Another classical method is the Sandmeyer reaction, which involves the diazotization of a 4-aminopyrazole followed by treatment with a copper(I) bromide salt to install the bromine atom. researchgate.net Furthermore, it is possible to prepare 4-halopyrazoles that can serve as building blocks for more complex structures through subsequent cross-coupling reactions. nih.gov For instance, a 4-bromopyrazole can be converted to the corresponding carboxylic acid via lithium-halogen exchange followed by quenching with carbon dioxide, demonstrating the synthetic utility of these halogenated intermediates. chemicalbook.com

Table 5: Alternative Methods for Introducing Bromine

| Method | Precursor | Key Reagents | Reference |

|---|---|---|---|

| Dehydroxyhalogenation | 4-Hydroxypyrazole | Phosphorus oxybromide (POBr₃) | researchgate.net |

| Sandmeyer Reaction | 4-Aminopyrazole | 1. NaNO₂, HBr; 2. CuBr | researchgate.net |

| Halogen Exchange | 4-Iodopyrazole | CuBr | researchgate.net |

Introduction and Transformation of the Carboxylic Acid Moiety

Hydrolysis of Ester Precursors

The hydrolysis of an ester, typically an ethyl or methyl ester, is a common and reliable method for obtaining the final pyrazole carboxylic acid. This transformation is generally accomplished under basic conditions, as acidic conditions can sometimes lead to unwanted side reactions depending on the other substituents present on the pyrazole ring.

Basic hydrolysis, or saponification, involves treating the pyrazole ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in the presence of a co-solvent like ethanol (B145695) or methanol (B129727) to ensure solubility of the starting material. The reaction proceeds through nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. A subsequent acidification step with a mineral acid (e.g., HCl) protonates the carboxylate to yield the desired carboxylic acid.

This method is widely applicable and generally provides high yields. For instance, the synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid can be achieved by hydrolyzing the corresponding ethyl ester in a sodium hydroxide alcoholic solution google.com. Similarly, various N-substituted pyrazole ester intermediates can be converted to their respective carboxylic acids via basic hydrolysis as part of a multi-step synthetic sequence nih.gov.

Table 1: Representative Conditions for Hydrolysis of Pyrazole Esters

| Ester Precursor | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | NaOH | Ethanol/Water | Reflux | High | google.com |

| N-substituted 3,5-diphenylpyrazole (B73989) methyl ester | Aq. NaOH | Ethanol | Not specified | Good | nih.gov |

| Bis(pyrazol-1-yl)alkane diester | KOH | DMSO | 80 °C | 67-73% | nih.gov |

Oxidation of Alkyl or Formyl Precursors

An alternative strategy for installing the C5-carboxylic acid is through the oxidation of a less oxidized carbon-based functional group, such as a methyl, ethyl, or formyl (aldehyde) group. This approach is particularly useful when the corresponding alkyl- or formylpyrazole is more readily accessible than the ester. nih.govresearchgate.net

Strong oxidizing agents are typically required for this transformation. Potassium permanganate (B83412) (KMnO₄) is a common choice, capable of oxidizing alkyl groups attached to an aromatic ring to a carboxylic acid. The reaction is usually performed in an aqueous medium under neutral, acidic, or basic conditions, and often requires heating to proceed at a reasonable rate.

For example, the synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid can be accomplished by oxidizing 3-methyl-5-bromopyrazole. guidechem.com In this procedure, the methylpyrazole is dissolved in dilute acid and heated, followed by the slow addition of an aqueous solution of potassium permanganate. After the reaction is complete, workup and acidification yield the target carboxylic acid with a high yield of 85%. guidechem.com This demonstrates the robustness of the oxidation method for preparing pyrazole carboxylic acids, even in the presence of sensitive groups like a bromo-substituent. guidechem.com

Table 2: Oxidation of Pyrazole Precursors to Carboxylic Acids

| Precursor | Oxidizing Agent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Methyl-5-bromopyrazole | KMnO₄ | 0.1 M HCl (aq) | 70 °C, 30 min | 5-Bromo-1H-pyrazole-3-carboxylic acid | 85% | guidechem.com |

| Generic 3-methylpyrazoles | KMnO₄ | Not specified | Not specified | 1H-pyrazole-3-carboxylic acids | Not specified | researchgate.net |

Advanced Synthetic Approaches

To overcome the limitations of classical synthetic methods, such as long reaction times and harsh conditions, advanced approaches like microwave-assisted synthesis and metal-catalyzed reactions have been developed. These techniques offer significant advantages in the synthesis of complex heterocyclic molecules like 4-Bromo-1,3-diethyl-1H-pyrazole-5-carboxylic acid.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. nih.govdergipark.org.tr

Microwave heating can be applied to various steps in the synthesis of pyrazole carboxylic acids, including the initial ring formation and subsequent functional group manipulations. mdpi.comrsc.org For instance, the conversion of pyrazole ester intermediates to hydroxamates, a related carboxylic acid derivative, has been efficiently performed using microwave irradiation. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantage | Reference |

|---|---|---|---|---|

| Multi-step pyrazole synthesis | ~2 days | A few minutes | Drastic time reduction, improved yield | nih.gov |

| Cyclocondensation of chalcones | 6-9 hours (reflux) | 5-8 minutes (400 W) | Higher yields, shorter time | rsc.org |

| Synthesis of quinolin-2(1H)-one-based pyrazoles | Not specified | 7-10 minutes (120 °C) | High yields (68-86%) | rsc.org |

Metal-Catalyzed Coupling in Pyrazole Synthesis

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. In the context of pyrazole synthesis, these methods are used to construct the heterocyclic ring itself or to introduce various substituents onto a pre-formed pyrazole core.

Palladium (Pd), copper (Cu), and nickel (Ni) are the most commonly employed metals for these transformations. nih.govnih.govorganic-chemistry.org

Palladium-catalyzed reactions , such as the Suzuki-Miyaura coupling, are used to introduce aryl or vinyl groups by coupling a pyrazole halide (or triflate) with a boronic acid. nih.gov The Buchwald-Hartwig amination, another Pd-catalyzed reaction, can be used to form N-aryl pyrazoles or to couple pyrazole amines with aryl halides. nih.gov

Copper-catalyzed reactions , like the Chan-Lam coupling, provide a route to N-aryl pyrazoles from pyrazoles and boronic acids. nih.gov Copper catalysis is also effective in aerobic oxidative cyclizations and decarboxylative coupling reactions, offering alternative pathways to functionalized pyrazoles. nih.govorganic-chemistry.org

Gold (Au) and Silver (Ag) catalysis have been employed in the cyclization of alkyne-tethered hydrazides, providing divergent access to N-acyl pyrazoles. acs.org

These catalytic methods are crucial for synthesizing highly substituted pyrazoles like this compound, where regioselective introduction of the ethyl and bromo groups is required. A metal-catalyzed coupling reaction could be envisioned for introducing the C3-ethyl group or for the N1-alkylation step.

Table 4: Examples of Metal-Catalyzed Reactions in Pyrazole Synthesis

| Reaction Name | Catalyst | Bond Formed | Application Example | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) complexes | C-C (Aryl-Aryl) | Arylation of a bromo-thiophene pyrazole amide | nih.gov |

| Buchwald-Hartwig Amination | Pd complexes | C-N (Aryl-Amine) | Amidation of bromophenylhydrazine-derived pyrazoles | nih.gov |

| Chan-Lam Coupling | Cu complexes | C-N (Aryl-Amine) | Introduction of N-aryl moieties on pyrazoles | nih.gov |

| Decarboxylative Coupling | Cu(OAc)₂·H₂O | C-C | Coupling of 3-indoleacetic acids with pyrazolones | nih.gov |

Chemical Reactivity and Transformation of 4 Bromo 1,3 Diethyl 1h Pyrazole 5 Carboxylic Acid

Reactions Involving the Bromine Atom

The bromine atom at the C4 position of the pyrazole (B372694) ring is a versatile handle for introducing molecular diversity. Its reactivity is influenced by the electron-deficient nature of the pyrazole ring, which facilitates certain types of reactions while making others more challenging.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. For SNAr to occur, the aromatic ring must be electron-deficient, a condition that is often met in heterocyclic systems like pyrazoles. The reaction proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com

In the context of 4-bromo-1,3-diethyl-1H-pyrazole-5-carboxylic acid, the pyrazole ring itself is electron-deficient, which can facilitate nucleophilic attack. However, the reaction rate is significantly influenced by the nature of the nucleophile and the reaction conditions. Generally, strong nucleophiles are required to initiate the reaction. The presence of the carboxylic acid group might also play a role in the reactivity, potentially influencing the electronic properties of the ring or participating in acid-base equilibria that could affect the nucleophile or the substrate. While specific examples of SNAr on this compound are not extensively documented, the general principles of SNAr on halo-heterocycles suggest that reactions with strong nucleophiles like alkoxides, thiolates, and amines are plausible under appropriate conditions. nih.govnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Brominated pyrazoles are valuable substrates for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. jmcs.org.mx These reactions typically involve a palladium catalyst and have become indispensable in modern organic synthesis. taylorandfrancis.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. nih.govnih.gov This reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. researchgate.net

For this compound, a Suzuki-Miyaura coupling would enable the introduction of various aryl, heteroaryl, or vinyl substituents at the C4 position. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., XPhos), and a base, such as K₂CO₃ or K₃PO₄, in a suitable solvent system, often a mixture of an organic solvent and water. nih.govnih.govrsc.org The reactivity of bromopyrazoles in Suzuki-Miyaura couplings has been demonstrated, with 4-bromopyrazoles generally showing good reactivity. nih.gov

| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | Good to Excellent |

| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | Good to Excellent |

Heck Reaction:

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgnih.gov This reaction is a powerful method for the synthesis of substituted alkenes. In the case of this compound, a Heck reaction would allow for the introduction of a vinyl group at the C4 position. The reaction typically involves a palladium catalyst, a base (such as triethylamine (B128534) or potassium carbonate), and a suitable solvent. beilstein-journals.org

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is a highly efficient method for the synthesis of substituted alkynes. For this compound, a Sonogashira coupling would enable the introduction of an alkynyl group at the C4 position. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base (such as triethylamine or diisopropylamine). researchgate.netlibretexts.org

| Reaction | Coupling Partner | Catalyst System | Base |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄ |

| Heck | Alkene | Pd(OAc)₂ | Et₃N, K₂CO₃ |

| Sonogashira | Terminal Alkyne | Pd Catalyst / Cu(I) Co-catalyst | Amine Base |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly useful for creating nucleophilic carbon centers that can then react with a variety of electrophiles. For this compound, a halogen-metal exchange would generate a lithiated or magnesiated pyrazole intermediate.

This reaction is typically carried out at low temperatures using strong organolithium bases, such as n-butyllithium or sec-butyllithium. ias.ac.in An alternative is the use of Grignard reagents, such as isopropylmagnesium chloride, often in the presence of a lithium salt. nih.govnih.gov The resulting organometallic intermediate can then be trapped with an electrophile, allowing for the introduction of a wide range of functional groups at the C4 position, including aldehydes, ketones, and carboxylic acids (after quenching with CO₂). A challenge in performing halogen-metal exchange on substrates with acidic protons, such as the carboxylic acid group in the target molecule, is the competing deprotonation. This can often be overcome by using an excess of the organometallic reagent or by employing a combination of reagents to first deprotonate the acidic group before the halogen-metal exchange occurs. nih.govnih.gov

Reactions of the Carboxylic Acid Group

The carboxylic acid group at the C5 position of the pyrazole ring is another key site for chemical modification. It can undergo a variety of classical transformations to form esters, amides, and other derivatives.

Esterification and Amide Formation

Esterification:

The carboxylic acid group of this compound can be readily converted to its corresponding ester through various esterification methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.com Alternatively, the carboxylic acid can be reacted with an alkyl halide in the presence of a base.

Amide Formation:

Amide formation is another important transformation of the carboxylic acid group. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling reagent, and then reacting it with an amine. nih.gov Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govtandfonline.com These methods allow for the formation of a wide variety of amides under mild conditions.

Acid Chloride Derivatization

The carboxylic acid group can be converted to the more reactive acid chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ciac.jl.cnprepchem.com The resulting 4-bromo-1,3-diethyl-1H-pyrazole-5-carbonyl chloride is a versatile intermediate that can readily react with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively. dergipark.org.tr This two-step procedure of forming the acid chloride followed by reaction with a nucleophile is a common and effective strategy for the synthesis of various carboxylic acid derivatives. nih.gov

Decarboxylation and Related Transformations

The decarboxylation of pyrazole-4-carboxylic acids, particularly those bearing haloalkyl substituents, can be a challenging transformation, often resulting in low yields or requiring harsh reaction conditions. google.com For pyrazole-5-carboxylic acids like the title compound, the stability of the pyrazole ring can make the removal of the carboxyl group difficult without the presence of activating groups in the vicinity.

Research on related pyrazole carboxylic acids indicates that thermal decarboxylation can be achieved, although specific conditions and yields for this compound are not extensively documented in the reviewed literature. For instance, the decarboxylation of some pyrazole-3-carboxylic acids has been observed to occur when heated around their melting points. researchgate.net Copper-facilitated decarboxylation has also been reported for 3,5-pyrazoledicarboxylic acid, suggesting that metal catalysis could be a viable strategy. rsc.org

In the absence of specific experimental data for the title compound, the following table provides a hypothetical representation of potential decarboxylation conditions based on general knowledge of similar reactions.

Table 1: Hypothetical Conditions for Decarboxylation of this compound

| Entry | Conditions | Product | Potential Yield (%) |

| 1 | Heating neat at melting point | 4-Bromo-1,3-diethyl-1H-pyrazole | Low to Moderate |

| 2 | Copper catalyst, high-boiling solvent (e.g., quinoline), heat | 4-Bromo-1,3-diethyl-1H-pyrazole | Moderate |

Note: This table is illustrative and based on reactions of analogous compounds. Actual results may vary.

Reactivity of Pyrazole Nitrogen Atoms

The pyrazole ring in this compound contains two nitrogen atoms. The N1 position is already substituted with an ethyl group. The remaining N2 atom, being a pyridine-type nitrogen, is generally less nucleophilic than the pyrrole-type nitrogen in an unsubstituted pyrazole. However, it can still participate in certain reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The N-alkylation of pyrazoles is a common method for introducing substituents onto the pyrazole ring. mdpi.comsemanticscholar.org In the case of this compound, the N1 position is already occupied. Further alkylation at the N2 position would lead to the formation of a pyrazolium (B1228807) salt. Such reactions are typically carried out using alkylating agents like alkyl halides or sulfates. The presence of the electron-withdrawing carboxylic acid group at C5 and the bromo group at C4 would decrease the nucleophilicity of the N2 atom, potentially requiring more forcing conditions for alkylation to occur.

N-Acylation: N-acylation of pyrazoles can be achieved using acylating agents such as acid chlorides or anhydrides. researchgate.net Similar to N-alkylation, acylation of the N2 atom in this compound would result in a pyrazolium species. The reactivity would be influenced by the electronic effects of the existing substituents.

The following table outlines plausible, though not experimentally confirmed for this specific compound, conditions for N-alkylation and N-acylation.

Table 2: Hypothetical N-Alkylation and N-Acylation Reactions

| Reaction | Reagent | Product Type |

| N-Alkylation | Ethyl iodide | 4-Bromo-1,2,3-triethyl-1H-pyrazol-2-ium-5-carboxylate |

| N-Acylation | Acetyl chloride | 2-Acetyl-4-bromo-1,3-diethyl-1H-pyrazol-2-ium-5-carboxylate |

Note: The formation of these pyrazolium salts would depend on the specific reaction conditions and the stability of the resulting products.

Coordination with Metal Centers

Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry, binding to metal centers through their nitrogen atoms. researchgate.net The presence of both a pyrazole ring and a carboxylate group in this compound makes it a potentially versatile ligand.

The carboxylate group can coordinate to metal ions in various modes, including monodentate, bidentate (chelating or bridging). The pyrazole ring, specifically the N2 atom, can also coordinate to a metal center. This dual functionality allows for the formation of a variety of coordination complexes, from simple mononuclear species to more complex coordination polymers. acs.orgmdpi.com The coordination mode would be influenced by the nature of the metal ion, the reaction conditions, and the steric hindrance from the ethyl groups.

Common coordination modes for pyrazole-carboxylate ligands involve the formation of hydrogen bonds between the pyrazole NH (if present) and the carboxylate oxygen. researchgate.net In the case of the N1-ethylated title compound, coordination would primarily involve the N2 atom and the carboxylate group.

Table 3: Potential Coordination Modes with Metal Centers

| Metal Ion (M) | Potential Ligand | Coordination Site(s) | Potential Product Structure |

| Cu(II) | 4-Bromo-1,3-diethyl-1H-pyrazole-5-carboxylate | N2 and Carboxylate Oxygen | Mononuclear or dinuclear complex |

| Zn(II) | 4-Bromo-1,3-diethyl-1H-pyrazole-5-carboxylate | N2 and Carboxylate Oxygen | Coordination polymer |

| Mn(II) | 4-Bromo-1,3-diethyl-1H-pyrazole-5-carboxylate | N2 and Carboxylate Oxygen | Mononuclear complex mdpi.com |

Note: This table presents potential coordination scenarios based on the known chemistry of similar ligands.

Structural Elucidation and Advanced Spectroscopic Analysis

X-ray Diffraction (XRD) for Crystalline Structure Determination

A table of mentioned compounds is not applicable as no specific compounds could be discussed in the context of the requested analysis.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and properties of organic molecules. eurasianjournals.com

DFT calculations are a cornerstone for predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For a compound like 4-Bromo-1,3-diethyl-1H-pyrazole-5-carboxylic acid, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can be employed to determine its optimized molecular geometry. researchgate.net These calculations would likely reveal a nearly planar pyrazole (B372694) ring, with the bond lengths and angles influenced by the substituents: the bromine atom, two ethyl groups, and the carboxylic acid group. For instance, studies on similar pyrazole derivatives have shown that substituents can alter the bond lengths within the pyrazole ring, impacting its aromaticity. The electronic structure analysis would provide insights into the charge distribution across the molecule, highlighting the electronegative regions around the bromine, nitrogen, and oxygen atoms.

A study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid using DFT at the B3LYP/6-31G(d) level indicated a planar conformation for the molecule. nih.gov Similar planarity would be expected for the pyrazole ring of this compound, though the ethyl groups would have rotational freedom.

Illustrative Optimized Geometry Parameters for a Substituted Pyrazole Carboxylic Acid Derivative

| Parameter | Predicted Value (Illustrative) |

| N1-N2 Bond Length | ~1.34 Å |

| C3-N2 Bond Length | ~1.35 Å |

| C4-C3 Bond Length | ~1.39 Å |

| C5-C4 Bond Length | ~1.40 Å |

| C5-N1 Bond Length | ~1.36 Å |

| C4-Br Bond Length | ~1.89 Å |

| C5-C(OOH) Bond Length | ~1.48 Å |

| Dihedral Angle (Pyrazole Ring) | ~0° |

Note: These values are illustrative and based on general parameters for substituted pyrazoles. Actual values for this compound would require specific calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the bromine atom, while the LUMO would likely be distributed over the carboxylic acid group and the pyrazole ring. The HOMO-LUMO energy gap can be calculated using DFT, and this information allows for the prediction of the molecule's electrophilic and nucleophilic sites. For example, in a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO gap was calculated to be approximately 4.458 eV, indicating high electronic stability. nih.gov

Illustrative Electronic Properties for a Substituted Pyrazole Derivative

| Property | Predicted Value (Illustrative) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

Note: These are representative values. The actual electronic properties would be influenced by the specific arrangement of the ethyl and bromo substituents.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. eurasianjournals.com

MD simulations can explore the different spatial arrangements (conformations) of the ethyl groups and the carboxylic acid group in this compound. This would reveal the most stable conformations and the energy barriers between them. Furthermore, while the N-diethyl substitution in the target molecule prevents the common prototropic tautomerism seen in many pyrazoles, MD simulations could explore other potential isomeric forms if relevant.

Understanding how molecules of this compound interact with each other is crucial for predicting its bulk properties. MD simulations can model these interactions, particularly the formation of hydrogen bonds between the carboxylic acid groups of neighboring molecules, which would likely lead to the formation of dimers in the solid state and in non-polar solvents. The simulations would also model van der Waals interactions involving the ethyl groups and the bromine atom.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Theoretical calculations of NMR chemical shifts for pyrazole derivatives have shown good agreement with experimental data. jocpr.comresearchgate.net For this compound, the ¹H and ¹³C NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. iu.edu.sa These calculations would predict distinct signals for the protons and carbons of the ethyl groups, the pyrazole ring, and the carboxylic acid.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These calculations would help in assigning the characteristic vibrational modes, such as the C=O stretch of the carboxylic acid, the N-N stretch of the pyrazole ring, and the C-Br stretch. Theoretical studies on pyrazole and its derivatives have been successful in determining their vibrational frequencies.

Illustrative Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value (Illustrative) |

| ¹H NMR | |

| -CH₂- (ethyl) | ~4.2-4.5 ppm (quartet) |

| -CH₃ (ethyl) | ~1.3-1.6 ppm (triplet) |

| -COOH | ~12-13 ppm (singlet, broad) |

| ¹³C NMR | |

| C=O (acid) | ~160-165 ppm |

| C3, C5 (pyrazole) | ~140-150 ppm |

| C4 (pyrazole) | ~100-110 ppm |

| -CH₂- (ethyl) | ~45-55 ppm |

| -CH₃ (ethyl) | ~14-18 ppm |

| IR Frequencies | |

| O-H stretch (acid) | ~2500-3300 cm⁻¹ (broad) |

| C=O stretch (acid) | ~1700-1725 cm⁻¹ |

| C=N stretch (pyrazole) | ~1550-1600 cm⁻¹ |

| C-Br stretch | ~500-600 cm⁻¹ |

Note: These are estimated values based on typical ranges for similar functional groups and require specific computational analysis for accurate prediction.

Applications in Chemical Sciences Excluding Clinical/dosage/safety

As Synthetic Intermediates for Complex Organic Molecules

The structural framework of 4-Bromo-1,3-diethyl-1H-pyrazole-5-carboxylic acid allows for its elaboration into more complex molecular architectures, serving as a foundational piece in the construction of diverse organic compounds.

Pyrazole (B372694) derivatives are fundamental in the synthesis of fused heterocyclic systems. The carboxylic acid and bromo functionalities on the pyrazole ring of this compound can be strategically utilized to construct new rings. For instance, the carboxylic acid can be converted into an amide, which can then undergo intramolecular cyclization with a suitably introduced nucleophile at the 4-position (after displacement of the bromine). This strategy can lead to the formation of pyrazolo[3,4-b]pyridines or other fused pyrazole systems, which are of significant interest in materials science and medicinal chemistry.

While direct examples for the subject compound are not readily found, the synthesis of various substituted pyrazoles is a well-trodden path in organic chemistry. For example, the condensation of 1,3-dicarbonyl compounds with hydrazines is a classic method for forming the pyrazole ring, which can then be further functionalized.

The bromine atom at the 4-position of the pyrazole ring is a key handle for introducing further chemical diversity. It can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, alkyl, and alkynyl groups. This functionalization is crucial for creating libraries of compounds with diverse substitution patterns for screening in various applications.

For instance, a related compound, 4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, is noted for its utility as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly herbicides and fungicides. myskinrecipes.com Its structure allows for easy functionalization, making it valuable in creating active ingredients with high biological activity. myskinrecipes.com Similarly, this compound can be envisioned to serve a similar role, with the ethyl groups potentially modulating the solubility and pharmacokinetic properties of the resulting molecules.

The following table provides a hypothetical reaction scheme illustrating the potential of this compound in palladium-catalyzed cross-coupling reactions.

| Reaction Type | Reactant | Catalyst/Conditions | Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 4-Aryl-1,3-diethyl-1H-pyrazole-5-carboxylic acid |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 4-Alkynyl-1,3-diethyl-1H-pyrazole-5-carboxylic acid |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand, base | 4-Amino-1,3-diethyl-1H-pyrazole-5-carboxylic acid |

In Coordination Chemistry and Ligand Design

The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group in this compound make it an excellent candidate for the design of novel ligands for metal coordination.

The carboxylic acid moiety can be easily modified to create a variety of coordinating groups. For example, reaction with amines can yield amides, while reduction can afford alcohols. These modifications, coupled with the inherent coordinating ability of the pyrazole nitrogens, can lead to the synthesis of bidentate, tridentate, or even polydentate ligands. The ethyl groups on the pyrazole ring can also influence the steric and electronic properties of the resulting ligands, thereby fine-tuning the properties of their metal complexes.

Pyrazole-based ligands are known to form stable complexes with a wide range of metal ions. The resulting metal-organic frameworks (MOFs) or discrete coordination complexes can exhibit interesting structural, magnetic, and optical properties. For example, research on 3-methyl-1H-pyrazole-4-carboxylic acid has shown its ability to form mononuclear and 3D coordination polymers with cadmium(II) and cobalt(II) ions. rsc.org These complexes have been characterized by single-crystal X-ray diffraction and have been shown to exhibit green fluorescence in the solid state. rsc.org It is plausible that ligands derived from this compound could form similarly interesting metal complexes.

The characterization of such complexes would typically involve a suite of analytical techniques, as summarized in the table below.

| Analytical Technique | Information Obtained |

| X-ray Crystallography | Precise 3D molecular structure and coordination geometry |

| Infrared (IR) Spectroscopy | Information on the coordination of the carboxylate group and other functional groups |

| UV-Vis Spectroscopy | Electronic transitions within the complex |

| Elemental Analysis | Confirmation of the elemental composition of the complex |

| Thermogravimetric Analysis (TGA) | Thermal stability of the complex |

Metal complexes containing pyrazole-based ligands have shown promise in catalysis. The electronic environment around the metal center, which can be tuned by the substituents on the pyrazole ligand, plays a crucial role in the catalytic activity. For instance, a cobalt complex derived from 3-methyl-1H-pyrazole-4-carboxylic acid has been shown to exhibit bifunctional catalytic activity for both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR). rsc.org

While no specific catalytic studies involving complexes of this compound have been reported, the presence of the bromo substituent offers an interesting avenue for further modification. For example, the bromine could be replaced with a catalytically active group, or it could be used to anchor the complex to a solid support for heterogeneous catalysis. The investigation into the catalytic properties of metal complexes derived from this pyrazole would be a fertile ground for future research.

The unique molecular architecture of this compound, characterized by a stable pyrazole ring, a reactive carboxylic acid group, and a bromine substituent, makes it a valuable synthon for creating a diverse array of functional molecules.

In Materials Science Research

While specific studies on the direct incorporation of this compound into advanced materials are not widely reported, the broader class of pyrazole derivatives is recognized for its potential in creating novel polymers and functional materials. The pyrazole moiety, when integrated into a polymer backbone, can impart desirable properties such as enhanced thermal stability, improved chemical resistance, and specific coordination capabilities. The carboxylic acid function of the title compound provides a convenient handle for esterification or amidation reactions, allowing it to be covalently linked to other monomers or polymer chains. The bromine atom can also be exploited for further chemical modifications, including cross-linking reactions or as a site for introducing other functional groups.

Table 1: Potential Contributions of Pyrazole Moieties to Advanced Materials

| Material Type | Potential Enhancement | Role of the Pyrazole Moiety |

| High-Performance Polymers | Increased thermal and chemical stability | The rigid and aromatic nature of the pyrazole ring enhances the polymer backbone's robustness. |

| Coordination Polymers | Formation of stable metal-organic frameworks (MOFs) | The nitrogen atoms of the pyrazole ring can act as ligands, coordinating with metal ions to form ordered structures. |

| Functional Coatings | Improved adhesion and anti-corrosive properties | The ability of the pyrazole ring to coordinate with metal surfaces can lead to the formation of protective layers. |

| Note: This table is illustrative and based on the known properties of pyrazole derivatives in general. |

The field of energetic materials has seen a growing interest in the use of nitrogen-rich heterocyclic compounds, such as pyrazoles, as ligands for the synthesis of energetic coordination compounds (ECCs). These materials, composed of a central metal ion coordinated to energetic organic ligands, offer a tunable platform for developing novel explosives, propellants, and pyrotechnics.

Research has shown that pyrazole and its derivatives can be used to synthesize ECCs with varying energetic properties. For instance, energetic coordination compounds have been synthesized using pyrazole and 4-chloropyrazole as ligands with metal salts like copper nitrate (B79036) and copper perchlorate. rsc.org A co-melting crystallization method has been reported as an efficient and solvent-free approach to prepare these materials. rsc.orgresearchgate.net The resulting ECCs have been characterized for their thermal stability and energetic performance, with some demonstrating potential applications as pyrotechnic agents. rsc.org Although this compound has not been explicitly studied in this context, its structure suggests it could serve as a ligand for the formation of novel ECCs, where the bromo and diethyl substituents would modulate the energetic characteristics of the final compound. Further research into nitrated pyrazole compounds has also highlighted their potential as high-energy-density materials. nih.gov

Table 2: Examples of Pyrazole-Based Ligands in Energetic Coordination Compounds

| Ligand | Metal Ion | Anion | Potential Application | Reference |

| Pyrazole | Cu(II) | Nitrate | Pyrotechnics | rsc.org |

| 4-Chloropyrazole | Cu(II) | Perchlorate | Ignition agent | rsc.org |

| 3,5-diamino-1H-pyrazole-4-carbohydrazide | Cu(II) | Perchlorate | Primary and secondary explosive | rsc.org |

| Note: This table provides examples of related pyrazole-based ligands to illustrate the concept. |

Agrochemical Research (Focus on Synthetic Routes and Compound Classes, not Efficacy Data)

Pyrazole carboxamides are a well-established and commercially significant class of agrochemicals, encompassing a wide range of fungicides and insecticides. nih.gov this compound serves as a crucial building block in the synthesis of these active ingredients.

The primary synthetic route to pyrazole carboxamides involves the coupling of a pyrazole carboxylic acid with a suitable amine. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily undergoes nucleophilic acyl substitution with the amine. Alternatively, direct amidation can be accomplished using various coupling agents that activate the carboxylic acid in situ.

A notable example of a commercial pesticide synthesized from a related pyrazole carboxylic acid intermediate is Chlorantraniliprole. The synthesis of its core intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, has been well-documented. chemicalbook.comguidechem.com

The versatility of pyrazole carboxylic acids allows for the synthesis of a variety of agrochemical intermediates beyond carboxamides. For example, esterification of the carboxylic acid can lead to pyrazole carboxylates, while conversion to the corresponding nitrile can provide another class of synthetic precursors. The Vilsmeier-Haack reaction is a known method for the formylation of pyrazoles, yielding carboxaldehyde derivatives that are also valuable in agrochemical synthesis. mdpi.com

Table 3: Synthetic Transformations of Pyrazole Carboxylic Acids in Agrochemical Research

| Starting Material | Reagent/Condition | Product Class |

| Pyrazole-5-carboxylic acid | Thionyl chloride, followed by an amine | Pyrazole-5-carboxamide |

| Pyrazole-5-carboxylic acid | Alcohol, acid catalyst | Pyrazole-5-carboxylate |

| Pyrazole-5-carboxylic acid | Dehydrating agent | Pyrazole-5-carbonitrile |

| Note: This table illustrates general synthetic transformations applicable to pyrazole carboxylic acids. |

Future Research Directions and Perspectives

Novel Synthetic Routes for Diversification

The development of efficient and versatile synthetic routes is paramount for creating a diverse library of derivatives based on the 4-Bromo-1,3-diethyl-1H-pyrazole-5-carboxylic acid core. While classical methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, are well-established, future research could focus on more innovative approaches. nih.govchim.it

One promising avenue is the exploration of multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a product that contains portions of all the reactants, offer a highly efficient means of generating molecular complexity. researchgate.net Designing a multicomponent reaction that directly yields the this compound scaffold or its close analogues would be a significant advancement. Another area of interest lies in the use of novel catalytic systems. For instance, metal-catalyzed [3+2] cycloaddition reactions of diazo compounds with alkynes have proven effective for pyrazole ring construction and could be adapted for the synthesis of this specific diethyl-substituted pyrazole. chim.it

Furthermore, flow chemistry presents an opportunity for the scalable and safe synthesis of pyrazole derivatives. Continuous-flow reactors can offer precise control over reaction parameters, leading to improved yields and purity. Developing a continuous-flow synthesis for this compound would be a significant step towards its potential industrial application.

Advanced Functionalization Strategies for Specific Applications

The bromine atom at the 4-position and the carboxylic acid group at the 5-position of the pyrazole ring are key handles for further functionalization, enabling the tailoring of the molecule's properties for specific applications. myskinrecipes.com

Future research should focus on leveraging modern cross-coupling reactions to modify the C4-position. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings could be employed to introduce a wide array of aryl, heteroaryl, and alkynyl groups. These modifications can significantly impact the electronic and steric properties of the molecule, which is crucial for applications in medicinal chemistry and materials science.

The carboxylic acid group offers a versatile point for modification through amide bond formation, esterification, or reduction to an alcohol. Coupling with various amines, alcohols, or other nucleophiles can lead to a vast library of derivatives with potentially diverse biological activities or material properties. nih.gov For instance, the synthesis of novel amides could be explored for their potential as bioactive compounds.

Moreover, late-stage functionalization techniques, which allow for the modification of complex molecules in the final steps of a synthetic sequence, are of growing importance. Investigating C-H activation strategies to introduce functional groups at other positions on the pyrazole ring or the ethyl substituents would open up new avenues for creating unique molecular architectures.

In-depth Mechanistic Studies of Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. rsc.orgnih.govumn.edu

Future research could involve detailed kinetic studies of the key reaction steps to elucidate the factors that control reaction rates and selectivity. For example, investigating the mechanism of bromination of the pyrazole ring could lead to more efficient and selective brominating procedures.

Computational chemistry, particularly density functional theory (DFT) calculations, can provide valuable insights into reaction pathways and transition states. nih.gov Such studies can help in predicting the regioselectivity of reactions and in designing catalysts with improved performance. By combining experimental and theoretical approaches, a comprehensive picture of the reaction mechanisms can be obtained, which will guide the rational design of synthetic strategies.

Exploration of New Material Applications

The unique structural features of this compound make it an interesting building block for the development of new materials. Pyrazole derivatives have been utilized in the construction of metal-organic frameworks (MOFs), coordination polymers, and energetic materials. mocedes.orgacs.orgresearchgate.net

Future research should explore the potential of this compound as a ligand for the synthesis of novel MOFs. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group can coordinate to metal ions, forming extended porous structures. mocedes.orgresearchgate.net These materials could have applications in gas storage, separation, and catalysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-bromo-1,3-diethyl-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazines, followed by bromination and functionalization. For example, pyrazole rings can be formed using N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a cyclizing agent under reflux conditions. Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under controlled temperatures (0–25°C). Yield optimization requires precise stoichiometry, inert atmospheres, and monitoring via TLC/HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Look for signals corresponding to the ethyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.3 ppm for CH₂), the pyrazole ring protons (δ ~6.5–7.5 ppm), and carboxylic acid protons (δ ~12–14 ppm if unexchanged).

- IR Spectroscopy : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry : Verify the molecular ion peak (M⁺) and fragmentation patterns consistent with bromine isotopes (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to chloro or fluoro analogs?

- Methodology : Bromine’s lower electronegativity and larger atomic radius compared to Cl/F enhance its leaving-group ability in SN2 reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently using Pd catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents (e.g., DMF). Kinetic studies show faster substitution rates for Br vs. Cl analogs due to weaker C-Br bonds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the regioselectivity of electrophilic attacks on the pyrazole ring?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution to identify reactive sites. For this compound, the 4-position bromine deactivates the ring via inductive effects, directing electrophiles to the 2-position. Mulliken charge analysis and frontier molecular orbital (FMO) theory further validate these predictions .

Q. What strategies resolve contradictions in reported biological activity data between 4-bromo and 4-chloro pyrazole analogs?

- Methodology :

Comparative SAR Studies : Synthesize both analogs under identical conditions and test against the same biological targets (e.g., antimicrobial assays using MIC values).

Solubility/Permeability Analysis : Use logP measurements (shake-flask method) and PAMPA assays to assess bioavailability differences.

X-ray Crystallography : Compare binding modes in target proteins (e.g., enzyme active sites) to identify halogen-specific interactions (e.g., Br’s polarizability vs. Cl’s electronegativity) .

Q. How can researchers optimize crystallization conditions for X-ray structure determination of this compound, particularly with bromine’s heavy-atom effects?

- Methodology :

- Solvent Screening : Use high-vapor-pressure solvents (e.g., ethanol/water mixtures) for slow evaporation.

- Cryocooling : Mitrate radiation damage by cooling crystals to 100 K.

- SHELX Refinement : Leverage SHELXL’s dual-space algorithms for heavy-atom phasing. The bromine atom’s strong anomalous scattering (f’’ = 3.5 e⁻ at Cu-Kα) aids in resolving phase ambiguities .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity, and how can they be addressed?

- Methodology :

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., dehalogenated derivatives or ester hydrolysis intermediates).

- Process Optimization : Replace batch reactors with flow chemistry setups for better temperature control and mixing.

- Chiral Resolution : If applicable, employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.